Moxifloxacin, Hydrochloride Monohydrate

Description

BenchChem offers high-quality Moxifloxacin, Hydrochloride Monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Moxifloxacin, Hydrochloride Monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

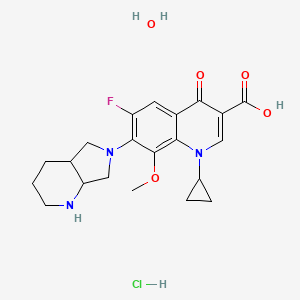

IUPAC Name |

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZIMSDWAIZNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClFN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Moxifloxacin Hydrochloride Monohydrate: A Deep Dive into its Mechanism of Action on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Moxifloxacin (B1663623) Hydrochloride Monohydrate, a fourth-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity through the inhibition of bacterial DNA gyrase. This document collates key quantitative data, detailed experimental protocols, and visual representations of the drug's interaction with its target and the workflows used to study these interactions.

Core Mechanism of Action: Trapping the DNA Gyrase-DNA Cleavage Complex

Moxifloxacin's primary mode of action is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process essential for the initiation of replication and the relaxation of positive supercoils that arise ahead of the replication fork.[2]

Moxifloxacin targets the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[1][2] The drug intercalates into the cleaved DNA at the site of the double-strand break.[3] This forms a stable ternary complex consisting of Moxifloxacin, DNA gyrase, and DNA.[4] The formation of this complex physically obstructs the religation of the cleaved DNA strands.[1] This inhibition of the resealing step leads to an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell as they stall DNA replication and transcription, triggering cell death pathways.[1][2]

The interaction between moxifloxacin and the DNA gyrase-DNA complex is mediated by a magnesium ion-water bridge. Specifically, moxifloxacin interacts with conserved residues in the GyrA subunit, such as Serine 84 and Glutamic acid 88 in Staphylococcus aureus, through this bridge.[3] This interaction is critical for the stabilization of the cleavage complex.

Quantitative Analysis of Moxifloxacin's Potency

| Bacterial Species | Enzyme/Target | IC50 (µM) | Reference |

| Escherichia coli | DNA Gyrase | 1.6 | [1] |

| Escherichia coli | Topoisomerase IV | 20 | [1] |

| Staphylococcus aureus | DNA Gyrase | 27.5 | [5] |

| Staphylococcus aureus | Topoisomerase IV | 1.0 | [5] |

| Streptococcus pneumoniae | DNA Gyrase | 10 | [1] |

| Streptococcus pneumoniae | Topoisomerase IV | 2.5 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible study of Moxifloxacin's effect on DNA gyrase. Below are protocols for two key in vitro assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

-

Enzyme: Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

-

DNA Substrate: Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

-

Stop Solution/Loading Dye: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 mg/mL Bromophenol Blue.

-

Moxifloxacin Hydrochloride Monohydrate: Stock solution in a suitable solvent (e.g., DMSO).

-

Agarose (B213101) Gel: 1% agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).

-

Staining Solution: Ethidium (B1194527) bromide (0.5 µg/mL) in TAE buffer.

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL of 5X Assay Buffer

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of Moxifloxacin solution at various concentrations (or solvent control)

-

x µL of sterile distilled water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).

-

Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide solution for 15-30 minutes.

-

Destain the gel in water for 15-30 minutes.

-

Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

-

Quantify the band intensities to determine the IC50 value of Moxifloxacin.

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between DNA gyrase and DNA, leading to an accumulation of cleaved DNA.

Materials:

-

Enzyme: Purified bacterial DNA gyrase.

-

DNA Substrate: Supercoiled circular plasmid DNA (e.g., pBR322).

-

Cleavage Buffer (10X): 350 mM Tris-HCl (pH 7.5), 240 mM KCl, 40 mM MgCl2, 20 mM DTT, 18 mM spermidine, 65% (w/v) glycerol, and 1 mg/mL albumin. (Note: ATP is omitted for quinolone-induced cleavage).

-

SDS Solution: 10% (w/v) Sodium Dodecyl Sulfate.

-

Proteinase K: 20 mg/mL solution.

-

Moxifloxacin Hydrochloride Monohydrate: Stock solution.

-

Agarose Gel and Staining Solution: As described for the supercoiling assay.

Protocol:

-

Prepare reaction mixtures in a total volume of 20 µL:

-

2 µL of 10X Cleavage Buffer

-

1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)

-

1 µL of Moxifloxacin solution at various concentrations (or solvent control)

-

x µL of sterile distilled water to bring the volume to 19 µL.

-

-

Add 1 µL of DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the enzymatic reaction and trap the cleavage complex by adding 2 µL of 10% SDS, followed by incubation at 37°C for 15 minutes.

-

Digest the protein by adding 2 µL of Proteinase K and incubating at 37°C for 30 minutes.

-

Add loading dye and analyze the samples by agarose gel electrophoresis as described previously.

-

The stabilization of the cleavage complex is visualized by the appearance of a linear DNA band, representing the double-strand break product. The amount of linear DNA is quantified to assess the cleavage-inducing activity of Moxifloxacin.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism of action and the process of its investigation, the following diagrams are provided.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for the differential quinolone susceptibility of mycobacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physicochemical Properties of Moxifloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication and repair, leading to bacterial cell death.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of Moxifloxacin Hydrochloride Monohydrate, offering crucial data and methodologies for research and development.

Chemical and Physical Properties

Moxifloxacin Hydrochloride Monohydrate is the hydrated hydrochloride salt of moxifloxacin. Its chemical and physical characteristics are fundamental to its formulation, stability, and bioavailability.

Table 1: General Chemical and Physical Properties

| Property | Value | Reference |

| Systematic Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride monohydrate | [3][4] |

| Molecular Formula | C₂₁H₂₄FN₃O₄ · HCl · H₂O | [5] |

| Molecular Weight | 455.91 g/mol | [6] |

| Appearance | Slightly yellow to yellow crystalline powder | [7] |

| Melting Point | Approximately 240 °C (with decomposition) | [4] |

| pKa | pKa₁: ~6.25 - 6.4 (carboxylic acid) pKa₂: ~9.29 - 9.5 (secondary amine) | [3][8] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Moxifloxacin Hydrochloride is an amphoteric compound, and its solubility is pH-dependent.[3]

Table 2: Solubility of Moxifloxacin Hydrochloride

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [9] |

| 0.1 N NaOH | Soluble | [3] |

| Methanol | Sparingly soluble | [3] |

| Ethanol (96%) | Slightly soluble | [9] |

| 0.1 N HCl | Slightly soluble | [3] |

| Dimethylformamide (DMF) | Slightly soluble | [3] |

| Acetone | Practically insoluble | [9] |

| Methylene Chloride | Practically insoluble | [3] |

| Ethyl Acetate | Practically insoluble | [3] |

| Toluene | Practically insoluble | [3] |

| tert-Butyl methyl ether | Insoluble | [3] |

| n-Heptane | Insoluble | [3] |

| DMSO | Soluble (approx. 10 mg/ml) | [10] |

| PBS (pH 7.2) | Approximately 0.2 mg/ml | [10] |

Polymorphism and Stability

Moxifloxacin Hydrochloride is known to exhibit polymorphism, existing in different crystalline forms, which can impact its stability and dissolution properties.[11][12] The monohydrate form is one of the stable forms. Stability studies have shown that under high humidity conditions (75% RH and 90% RH), moxifloxacin hydrochloride can transition to a hydrated crystalline form.[13][14] This suggests that wet granulation processes may not be ideal for formulation.[15] Extemporaneously prepared oral suspensions of moxifloxacin have been found to be stable for at least 90 days at room temperature.[16]

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| UV Maximum Absorption (λmax) | 338 nm (in H₂O) | [4] |

| ¹³C NMR (Solid-State) | Characteristic peaks at approximately: 7.5, 11.7, 17.8, 19.5, 22.3, 34.7, 39.5, 46.5, 49.2, 52.0, 53.8, 55.5, 58.9, 63.2, 65.8, 104.7, 107.0, 116.1, 117.0, 134.6, 136.0, 137.0, 140.1, 142.6, 149.2, 150.6, 151.6, 153.1, 167.2, and 175.1 ppm for one polymorphic form (Form α1). | [12] |

Experimental Protocols

Accurate characterization of Moxifloxacin Hydrochloride Monohydrate relies on standardized experimental protocols.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and thermal behavior.

-

Methodology: A sample of Moxifloxacin Hydrochloride Monohydrate (typically 3-5 mg) is placed in a sealed aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan. An endothermic peak indicates the melting point.[15]

X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline form and assess polymorphism.

-

Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a specific crystalline lattice, allowing for the identification of different polymorphic forms.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify functional groups and confirm the chemical structure.

-

Methodology: A sample is prepared (e.g., as a KBr pellet or using an ATR accessory) and exposed to infrared radiation. The absorption of IR radiation at specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule, providing a characteristic "fingerprint" spectrum.[9]

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine purity and quantify the drug substance.

-

Methodology: A solution of the sample is injected into an HPLC system equipped with a suitable stationary phase (e.g., C18 column). The components are separated based on their affinity for the stationary and mobile phases. A UV detector is typically used for quantification by comparing the peak area of the analyte to that of a reference standard.[16]

Visualization of Key Processes

Experimental Workflow for Physicochemical Characterization

Caption: Experimental workflow for the physicochemical characterization of Moxifloxacin Hydrochloride Monohydrate.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Caption: Mechanism of action of Moxifloxacin through inhibition of bacterial DNA gyrase and topoisomerase IV.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 2. qeios.com [qeios.com]

- 3. researchgate.net [researchgate.net]

- 4. Moxifloxacin Hydrochloride | 192927-63-2 | TCI AMERICA [tcichemicals.com]

- 5. Moxifloxacin Hydrochloride Monohydrate | CymitQuimica [cymitquimica.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 186826-86-8 CAS MSDS (Moxifloxacin hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. WO2007010555A2 - Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof - Google Patents [patents.google.com]

- 12. WO2009087151A1 - Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Moxifloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Moxifloxacin (B1663623) Hydrochloride Monohydrate, a fourth-generation fluoroquinolone antibacterial agent. The document details a common synthetic pathway, including starting materials and key reaction steps. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the final compound, complete with experimental protocols and representative quantitative data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and production of this important active pharmaceutical ingredient.

Synthesis of Moxifloxacin Hydrochloride Monohydrate

The synthesis of Moxifloxacin Hydrochloride Monohydrate is a multi-step process that primarily involves the condensation of a quinolone carboxylic acid derivative with a chiral bicyclic amine. The most commonly employed starting materials are 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and (S,S)-2,8-diazabicyclo[4.3.0]nonane.

A general synthetic scheme involves the reaction of these two key intermediates, followed by salt formation with hydrochloric acid and subsequent hydration to yield the monohydrate form. Variations in the synthetic process exist, including the use of a borate (B1201080) complex intermediate to improve reaction purity and yield.

Synthesis Pathway

The logical flow of the synthesis process is depicted in the diagram below.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of Moxifloxacin Hydrochloride Monohydrate:

-

Condensation: In a suitable reaction vessel, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid is reacted with (S,S)-2,8-diazabicyclo-[4.3.0]-nonane.

-

Solvent and Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature, often above 50°C.[1] The reaction can be performed in the absence of a base.[1]

-

Formation of Moxifloxacin Base: The condensation reaction yields the moxifloxacin free base.

-

Isolation of Moxifloxacin Base: The moxifloxacin base can be isolated and dried.[1]

-

Salt Formation: The isolated moxifloxacin base is then treated with hydrochloric acid in a suitable solvent like ethanol (B145695) to form moxifloxacin hydrochloride.

-

Hydration: The monohydrate is typically formed by recrystallization from an ethanol/water mixture.[1] The process can involve heating the anhydrous form in the solvent mixture followed by cooling to induce crystallization of the monohydrate.

Characterization of Moxifloxacin Hydrochloride Monohydrate

A comprehensive characterization of Moxifloxacin Hydrochloride Monohydrate is essential to confirm its identity, purity, and solid-state form. The following analytical techniques are commonly employed.

Characterization Workflow

The logical flow of the characterization process is depicted in the diagram below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and potency of Moxifloxacin Hydrochloride Monohydrate.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate (B84403) buffer and methanol (B129727) (e.g., 18:7 v/v) |

| Flow Rate | 1.0 - 1.3 mL/min |

| Detection | UV at 293 nm |

| Column Temperature | 50°C |

| Injection Volume | 10 - 20 µL |

| Retention Time | Approximately 9.99 min |

Experimental Protocol: HPLC Analysis

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the phosphate buffer and methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas.

-

Standard Solution Preparation: Accurately weigh a known amount of Moxifloxacin Hydrochloride reference standard and dissolve it in the mobile phase to a known concentration.

-

Sample Solution Preparation: Accurately weigh the synthesized Moxifloxacin Hydrochloride Monohydrate sample and prepare a solution of a similar concentration to the standard solution using the mobile phase.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the standard. Calculate the purity and assay based on the peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3527 | O-H stretching (water of hydration) |

| ~2928 | N-H stretching |

| ~1710 | C=O stretching (carboxylic acid) |

| ~1622 | C=C stretching (aromatic) |

| ~1450 | C-H bending (aromatic) |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the reference spectrum of Moxifloxacin Hydrochloride Monohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of Moxifloxacin Hydrochloride Monohydrate.

Table 3: Representative ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~15.09 | -COOH |

| ~10.26, 9.03 | -NH (exchangeable) |

| ~8.7 | H-2 (quinoline ring) |

| ~7.7 | H-5 (quinoline ring) |

| ~3.9 | -OCH₃ |

| ~3.6 | H on cyclopropyl (B3062369) ring |

| ~1.1 - 3.5 | Protons on diazabicyclononane and cyclopropyl rings |

Table 4: Representative ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~176 | C-4 (C=O) |

| ~166 | C-3 (-COOH) |

| ~153 | C-7 (C-F) |

| ~148 | C-8a |

| ~140 | C-6 |

| ~139 | C-4a |

| ~118 | C-5 |

| ~107 | C-2 |

| ~61 | C-8 (-OCH₃) |

| ~50-60 | Carbons of diazabicyclononane ring |

| ~35 | C-1' (cyclopropyl) |

| ~8 | C-2', C-3' (cyclopropyl) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

-

Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and assign the signals to the respective protons and carbons in the molecule.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, including its melting point and water content.

Table 5: Thermal Analysis Data

| Technique | Observation | Temperature Range (°C) |

| DSC | Endothermic peak (melting) | ~242 - 255 |

| TGA | Weight loss (loss of water) | ~100 - 110 |

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC or TGA instrument.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow (DSC) or weight change (TGA) as a function of temperature.

-

Data Analysis: Determine the melting point from the peak of the endotherm in the DSC thermogram and the percentage of water from the weight loss step in the TGA thermogram.

X-ray Powder Diffraction (XRD)

XRD is a critical technique for identifying the crystalline form of Moxifloxacin Hydrochloride Monohydrate.

Table 6: Characteristic XRD Peaks (2θ)

| 2θ (degrees) |

| 5.7 ± 0.2 |

| 7.1 ± 0.2 |

| 8.4 ± 0.2 |

| 10.2 ± 0.2 |

| 14.4 ± 0.2 |

| 16.9 ± 0.2 |

| 19.1 ± 0.2 |

| 21.5 ± 0.2 |

| 26.3 ± 0.2 |

| 27.2 ± 0.2 |

Note: The peak positions can vary slightly depending on the specific crystalline form and instrument parameters.

Experimental Protocol: XRD Analysis

-

Sample Preparation: Gently grind the sample to a fine powder and mount it on a sample holder.

-

Data Collection: Place the sample holder in the X-ray diffractometer and collect the diffraction pattern over a specified 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

-

Data Analysis: Identify the characteristic diffraction peaks and compare the pattern with reference data for Moxifloxacin Hydrochloride Monohydrate to confirm the crystalline form.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Moxifloxacin Hydrochloride Monohydrate. The presented synthetic pathway and analytical methodologies offer a robust framework for the production and quality control of this important pharmaceutical compound. The structured presentation of quantitative data and experimental protocols is intended to facilitate the work of researchers and professionals in the field of drug development and manufacturing.

References

Spectroscopic Analysis of Moxifloxacin Hydrochloride Monohydrate: A Technical Guide

This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—as applied to the analysis of Moxifloxacin Hydrochloride Monohydrate. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and workflow visualizations to aid in the structural elucidation and quality control of this potent fluoroquinolone antibiotic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Moxifloxacin Hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of Moxifloxacin Hydrochloride, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton in the molecule.[1] Broad signals observed at high chemical shifts (e.g., 15.09, 10.26, and 9.03 ppm) are characteristic of exchangeable protons from the carboxylic acid (O-H) and amine (N-H) groups.[2] The aromatic protons and those on the cyclopropyl (B3062369) and pyrrolidinopiperidine rings appear at specific, well-defined chemical shifts.[3]

Table 1: ¹H NMR Chemical Shift Assignments for Moxifloxacin Hydrochloride in DMSO-d₆ [2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 15.09 | br s | -COOH |

| 10.26 | br s | N-H |

| 9.03 | br s | N-H |

| 8.70 | s | H-2 |

| 7.63 | d | H-5 |

| 4.01 | m | H-4a, H-7a |

| 3.86 | s | -OCH₃ |

| 3.75 - 3.45 | m | Protons on pyrrolidinopiperidine ring |

| 1.20 - 0.90 | m | Protons on cyclopropyl ring |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). s=singlet, d=doublet, m=multiplet, br s=broad singlet.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for Moxifloxacin Hydrochloride shows distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the quinolone ring, the methoxy (B1213986) group, and the aliphatic carbons of the cyclopropyl and pyrrolidinopiperidine moieties.[4] Solid-state ¹³C NMR is particularly useful for distinguishing between the anhydrous (Form I) and monohydrate (Form II) forms of Moxifloxacin Hydrochloride.[2][5] A key differentiator is a sharp peak around 168.1 ppm for the monohydrate form, attributed to intermolecular hydrogen bonding between water and the carboxylic group.[2]

Table 2: ¹³C NMR Chemical Shift Assignments for Moxifloxacin Hydrochloride in DMSO-d₆ [2]

| Chemical Shift (ppm) | Assignment |

| 176.5 | C-18 (-COOH) |

| 166.2 | C-4 (=C=O) |

| 154.1 | C-7 |

| 145.8 | C-6 |

| 138.9 | C-8a |

| 137.2 | C-2 |

| 118.5 | C-4a |

| 116.9 | C-5 |

| 106.7 | C-3 |

| 61.2 | C-17 (-OCH₃) |

| 50.0 - 20.0 | Aliphatic carbons (pyrrolidinopiperidine ring) |

| 8.1 | Aliphatic carbons (cyclopropyl ring) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of Moxifloxacin Hydrochloride Monohydrate in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shifts.[2]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker-AV-500 or equivalent, for data acquisition.[1][2]

-

Data Acquisition:

-

Record the ¹H NMR spectrum, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Record the ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[2]

-

For more detailed structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[2][4]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation. Phase and baseline correct the resulting spectra and integrate the signals for quantitative analysis.

Caption: Workflow for NMR spectroscopic analysis of Moxifloxacin HCl.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in Moxifloxacin Hydrochloride Monohydrate by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The FT-IR spectrum of Moxifloxacin Hydrochloride Monohydrate shows characteristic peaks for the O-H stretch of the water molecule and the carboxylic acid, N-H stretches, aromatic and aliphatic C-H stretches, and the C=O stretch of the carboxylic acid and the quinolone ketone.[2]

Table 3: FT-IR Absorption Band Assignments for Moxifloxacin Hydrochloride Monohydrate (KBr Disc) [2]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3530 - 3472 | ν(O-H) | H₂O, -COOH |

| 3156 - 3056 | ν(C-H) | Aromatic |

| 2976 - 2800 | ν(C-H) | Aliphatic |

| 2733 - 2422 | ν(N-H) | Ammonium (NH₂⁺) |

| 1711 | ν(C=O) | Carboxylic Acid |

| 1619 | ν(C=C) | Aromatic Ring |

| 1433 | δ(CH₂) | Bending |

| 1376 - 1352 | ν(Quinolone ring) | Ring Stretching |

ν = stretching vibration, δ = bending vibration.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of Moxifloxacin Hydrochloride Monohydrate with about 300 mg of dry, spectroscopic grade potassium bromide (KBr).[6]

-

Grinding: Grind the mixture thoroughly in an agate mortar to form a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent KBr disc.

-

Instrumentation: Place the KBr disc in the sample holder of an FT-IR spectrometer (e.g., JASCO FTIR 460 PLUS).[2]

-

Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[2] A background spectrum of an empty sample holder or a pure KBr pellet should be recorded first for background correction.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing the wavenumbers with standard correlation tables.

Caption: Workflow for FT-IR spectroscopic analysis of Moxifloxacin HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For Moxifloxacin Hydrochloride, this technique is primarily used for quantitative analysis in pharmaceutical formulations and for confirming the presence of its chromophoric quinolone ring system. The spectrum is characterized by absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions.[2]

The absorption maxima can vary slightly depending on the solvent used.[2] In methanol, two primary maxima are observed around 232 nm and 295 nm, which are attributed to π→π* transitions within the aromatic system. A longer wavelength maximum between 320-380 nm is due to an n→π* transition.[2] In aqueous solutions like distilled water or 0.1 M HCl, the main absorption peak is typically found between 288 nm and 295 nm.[7][8]

Table 4: UV-Vis Absorption Maxima (λmax) for Moxifloxacin Hydrochloride

| Solvent | λmax (nm) | Reference |

| Methanol | 232, 295 | [2] |

| Distilled Water | 293 | |

| 0.1 M HCl | 294 | [7] |

| 100 mM HCl | 295 | [8] |

| Double R.O. Water | 288.2 | |

| Simulated Lacrimal Fluid (pH 7.4) | 285 | [9] |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a suitable solvent in which the drug is soluble and that is transparent in the UV-Vis region of interest (e.g., distilled water, methanol, 0.1 M HCl).[7][10]

-

Standard Stock Solution Preparation: Accurately weigh a precise amount of Moxifloxacin Hydrochloride Monohydrate (e.g., 25 mg) and dissolve it in a volumetric flask (e.g., 100 mL) with the chosen solvent to create a concentrated stock solution (e.g., 250 µg/mL).

-

Working Standard Preparation: Prepare a series of dilutions from the stock solution to create working standards within a linear concentration range (e.g., 1-20 µg/mL).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer (e.g., JASCO-V630) with a matched pair of 1 cm quartz cells.

-

Data Acquisition:

-

Use the selected solvent as the blank to zero the instrument.

-

Scan a working standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each working standard at the determined λmax.

-

-

Data Analysis:

-

Qualitative: Confirm the identity of the substance by comparing the λmax to a reference standard.

-

Quantitative: Construct a calibration curve by plotting absorbance versus concentration. Use the linear regression equation (from the Beer-Lambert law) to determine the concentration of unknown samples.

-

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Spectra and Structure Data Analysis of Moxifloxacin Hydrochloride----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. crs.edqm.eu [crs.edqm.eu]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. jptcp.com [jptcp.com]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Crystal Structure and Polymorphism of Moxifloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin (B1663623) hydrochloride, a fourth-generation fluoroquinolone antibacterial agent, exhibits a complex solid-state landscape characterized by the existence of multiple crystalline forms, including anhydrous polymorphs and hydrates. The specific crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability, thereby impacting the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the known crystal structures and polymorphic forms of moxifloxacin hydrochloride. It consolidates quantitative data from X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), details the experimental protocols for characterization, and illustrates the relationships and screening workflows for these solid-state forms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of moxifloxacin hydrochloride-based pharmaceuticals.

Introduction to Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline arrangements of the same chemical entity are known as polymorphs. Different polymorphs of a drug substance can exhibit distinct physical and chemical properties, including melting point, dissolution rate, and solid-state stability.[1] Consequently, the control and characterization of polymorphism are critical aspects of pharmaceutical development to ensure consistent product quality and performance. Moxifloxacin hydrochloride has been the subject of numerous studies, revealing a variety of anhydrous and hydrated crystalline forms, each with unique characteristics.

Known Polymorphic and Hydrated Forms of Moxifloxacin Hydrochloride

Several crystalline forms of moxifloxacin hydrochloride have been identified and characterized. These are broadly categorized into anhydrous forms and hydrated forms. The nomenclature of these forms can vary across different literature and patent sources. This guide will refer to the most commonly cited designations.

Anhydrous Forms:

-

Form I

-

Form III

-

Form X

-

Form Y

-

Form C

Hydrated Forms:

-

Monohydrate (Form II)

-

Form α1 (Hydrate)

-

Form α2 (Hydrate)

Characterization Data of Crystalline Forms

The primary techniques used to identify and differentiate the crystalline forms of moxifloxacin hydrochloride are X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

X-ray Powder Diffraction (XRPD) Data

XRPD is a powerful technique for fingerprinting crystalline solids. Each polymorph produces a unique diffraction pattern based on its crystal lattice structure. The following table summarizes the characteristic 2θ peaks for various forms of moxifloxacin hydrochloride.

| Form | Characteristic XRPD Peaks (2θ ± 0.2°) |

| Form I (Anhydrous) | Data not explicitly provided in the search results. It is the initially discovered anhydrous form. |

| Form III (Anhydrous) | 5.6, 7.1, 8.4, 8.8, 10.0, 10.4, 11.4, 12.2, 13.1, 13.9, 14.4, 14.7, 16.6, 16.9, 17.2, 17.7, 18.5, 19.1, 19.2, 19.8, 20.1, 20.3, 21.1, 21.5, 22.1, 22.6, 22.9, 23.5, 24.0, 24.6, 24.9, 25.8, 26.2, 26.6, 26.9, 27.2, 28.7, 29.1, 29.7, 30.1, 31.4, 32.1, 37.3, 39.0, 40.8, 41.5, 42.2, 43.1[2] |

| Form X (Anhydrous) | 5.7, 7.1, 8.5, 10.2, 13.8, 14.0, 15.1, 15.6, 16.5, 16.8, 18.2, 19.7, 21.6, 22.2, 22.4, 24.3, 25.1, 25.7, 26.4, 28.9, 29.5, 29.8, 30.4, 32.0, 32.3, 33.3, 34.0, 34.7, 35.9, 36.6, 37.2, 37.5, 40.0, 41.2, 41.7, 42.9, 43.8, 44.7[3] |

| Form Y (Anhydrous) | 5.8, 6.4, 7.7, 8.1, 8.4, 9.5, 10.0, 12.0, 13.0, 13.7, 14.5, 15.4, 16.4, 17.1, 17.9, 19.1, 19.6, 19.9, 20.4, 21.2, 23.3, 24.0, 25.8, 26.9, 27.7, 28.3, 28.9, 31.8, 39.1, 40.4[4] |

| Form C (Anhydrous) | Data to be inferred from provided figures in source material.[5] |

| Form II (Monohydrate) | Data not explicitly provided in a list format but is a well-known form. |

| Form α1 (Hydrate) | 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, 29.0[6][7] |

| Form α2 (Hydrate) | 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2[6][7] |

Thermal Analysis Data (DSC)

DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and other thermal transitions of the crystalline forms.

| Form | DSC Endotherm Peak (°C) |

| Form I (Anhydrous) | ~255 |

| Form II (Monohydrate) | Broad endotherm around 110°C (loss of water) and a melting peak at ~255°C. |

| Form III (Anhydrous) | Data to be inferred from provided figures in source material. |

| Form α1 (Hydrate) | ~250[6][7] |

| Form α2 (Hydrate) | ~253[6][7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in polymorphic studies. The following are typical experimental protocols for the characterization of moxifloxacin hydrochloride polymorphs.

X-ray Powder Diffraction (XRPD)

-

Instrument: APD 2000 Ital Structures diffractometer or equivalent.

-

X-ray Source: CuKα radiation (λ = 1.5418 Å).

-

Voltage and Current: 40 kV and 30 mA.

-

Scan Mode: 2θ step scan.

-

Scan Range: 3° to 40° in 2θ.

-

Scan Speed: 0.02°/s.

-

Sample Preparation: Approximately 100 mg of the sample is accurately ground and placed on an aluminum sampler.

Differential Scanning Calorimetry (DSC)

-

Instrument: Mettler Toledo Star 822 differential scanning calorimeter or equivalent.

-

Sample Pans: Aluminum pans.

-

Sample Size: 2-5 mg.

-

Atmosphere: Dry nitrogen.

-

Temperature Range: 30°C to 250°C.

-

Heating Rate: 10°C/minute.

Solid-State ¹³C Nuclear Magnetic Resonance (NMR)

-

Instrument: Bruker Avance 400 MHz NMR spectrometer or equivalent.

-

Probe: 4 mm MAS probe.

-

Spinning Rate: 5 kHz.

-

Recycling Time: 5 s.

-

Contact Time: 400 microseconds.

Preparation of Crystalline Forms

The specific crystalline form of moxifloxacin hydrochloride obtained is highly dependent on the crystallization conditions, such as the solvent system, temperature, and pH.

-

Form II (Monohydrate): Can be prepared by treating the anhydrous form with a mixture of ethanol (B145695) and water.[8][9] Another method involves suspending anhydrous moxifloxacin hydrochloride in an aqueous medium until hydration is complete.

-

Form III (Anhydrous): Can be prepared by azeotropic reflux of moxifloxacin hydrochloride in solvents like tertiary butyl acetate, cyclohexane, or toluene, followed by cooling and crystallization.[2] Another method involves dissolving moxifloxacin hydrochloride in a C1-C6 alcohol and then adding an anti-solvent like acetonitrile (B52724) to induce precipitation.[2]

-

Form X (Anhydrous): Prepared by azeotropically refluxing moxifloxacin hydrochloride in a hydrocarbon solvent, followed by cooling and filtration.[3][10]

-

Form Y (Anhydrous): Obtained by dissolving moxifloxacin in an alcoholic solvent, adjusting the pH to 7.5-8.5 with an aqueous alkaline solution, followed by adjusting the pH to below 1.0 with aqueous HCl at a temperature below 15°C.[3]

-

Form C (Anhydrous): Prepared by dissolving or suspending moxifloxacin base in substantially pure methanol, treating with methanolic hydrochloric acid at a temperature between 0°C and 30°C, and then isolating the product.[1][5]

-

Form α1 (Hydrate): Prepared by suspending moxifloxacin hydrochloride in aqueous hydrochloric acid, heating until dissolution, and then cooling to obtain a precipitate.[6][7]

-

Form α2 (Hydrate): Prepared by suspending moxifloxacin hydrochloride in a mixture of water and an aprotic polar solvent, heating until dissolution, and then cooling to precipitate the product.[6][7]

Visualized Workflows and Relationships

Polymorph Screening Workflow

The following diagram illustrates a general workflow for polymorph screening of an active pharmaceutical ingredient like moxifloxacin hydrochloride.

Interconversion of Moxifloxacin Hydrochloride Forms

This diagram illustrates the logical relationships and potential interconversion pathways between the different solid-state forms of moxifloxacin hydrochloride based on their preparation methods.

Stability and Interconversion

The stability of the different polymorphic forms of moxifloxacin hydrochloride is a critical factor in formulation development. Hydrated forms can be sensitive to humidity and temperature, potentially converting to anhydrous forms upon drying or vice versa upon exposure to moisture. For instance, the monohydrate (Form II) can be formed from the anhydrous Form I in the presence of water.[8] The interconversion between different anhydrous forms can also occur under specific conditions, such as solvent-mediated transformations or thermal stress. A thorough understanding of the relative stability of each form under various processing and storage conditions is essential to prevent unwanted polymorphic transformations in the final drug product.

Conclusion

Moxifloxacin hydrochloride possesses a rich and complex solid-state chemistry, with multiple anhydrous and hydrated crystalline forms having been identified. The ability to selectively prepare and characterize these forms is paramount for ensuring the development of a stable, safe, and effective pharmaceutical product. This guide has provided a consolidated overview of the key crystallographic and thermal data, experimental protocols for characterization, and the relationships between the various forms. The presented workflows and data tables offer a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the robust solid-state characterization and control of moxifloxacin hydrochloride.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US7230006B2 - Crystalline form III of anhydrous moxifloxacin hydrochloride and a process for preparation thereof - Google Patents [patents.google.com]

- 3. WO2007010555A2 - Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof - Google Patents [patents.google.com]

- 4. WO2007010555A2 - Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof - Google Patents [patents.google.com]

- 5. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 6. WO2009087151A1 - Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]

- 7. EP2083010A1 - Polymorphic Forms of Moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]

- 8. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 9. US20060264635A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Solubility profile of Moxifloxacin Hydrochloride Monohydrate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Moxifloxacin (B1663623) Hydrochloride Monohydrate in a variety of common solvents. The information presented herein is intended to support research, development, and formulation activities involving this important fluoroquinolone antibiotic. The data is compiled from publicly available scientific literature and technical data sheets.

Overview of Moxifloxacin Hydrochloride Monohydrate

Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its solubility is a critical physicochemical property that influences its dissolution, absorption, and bioavailability, making a thorough understanding of its solubility profile essential for formulation development. Moxifloxacin hydrochloride is a weakly basic drug with pH-dependent solubility.

Quantitative Solubility Data

The solubility of Moxifloxacin Hydrochloride Monohydrate has been determined in various solvents at different temperatures. The following tables summarize the available quantitative data.

Table 1: Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 10 | ~ 0.0228 |

| Dimethylformamide (DMF) | Not Specified | ~ 3.33 | ~ 0.0076 |

| Ethanol (96%) | 20 | 7.86 | 0.0180 |

| 30 | Not Specified | Not Specified | |

| 40 | Not Specified | Not Specified | |

| 50 | Not Specified | Not Specified | |

| 2-Propanol | 20 | 0.515 | 0.0012 |

| 30 | Not Specified | Not Specified | |

| 40 | Not Specified | Not Specified | |

| 50 | Not Specified | Not Specified | |

| Acetone | 20 | 0.095 | 0.0002 |

| 30 | Not Specified | Not Specified | |

| 40 | Not Specified | Not Specified | |

| 50 | Not Specified | Not Specified |

Table 2: Solubility in Aqueous Media

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 20 | 17.8 | 0.0406 |

| 25 | 24 | 0.0548 | |

| 30 | Not Specified | Not Specified | |

| 40 | 39.5 | 0.0902 | |

| 50 | 70.8 | 0.1617 | |

| PBS (pH 7.2) | Not Specified | ~ 0.2 | ~ 0.0005 |

| Buffer (pH 2.0) | 20-40 | Higher than at pH 7.4 | Not Specified |

| Buffer (pH 7.4) | 20-40 | Lower than at pH 2.0 | Not Specified |

pH-Dependent Solubility Profile

Experimental Protocols

The determination of the solubility of Moxifloxacin Hydrochloride Monohydrate typically follows established methodologies, primarily the shake-flask method, coupled with a suitable analytical technique for concentration determination.

Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. A general protocol is as follows:

-

Preparation: An excess amount of Moxifloxacin Hydrochloride Monohydrate is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The container is agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period to allow the system to reach equilibrium. This duration can range from 24 to 72 hours, and preliminary studies are often conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm) to ensure a clear, particle-free solution.

-

Quantification: The concentration of moxifloxacin in the clear, saturated filtrate is determined using a validated analytical method.

Analytical Methods for Quantification

UV-Vis spectrophotometry is a common and straightforward method for quantifying moxifloxacin.

-

Wavelength of Maximum Absorbance (λmax): Moxifloxacin hydrochloride exhibits a λmax in the range of 288-296 nm in various solvents.

-

Procedure:

-

A standard stock solution of moxifloxacin hydrochloride of known concentration is prepared in the same solvent used for the solubility study.

-

A series of calibration standards are prepared by diluting the stock solution.

-

The absorbance of the calibration standards and the filtered sample from the solubility experiment are measured at the λmax.

-

A calibration curve of absorbance versus concentration is plotted, and the concentration of the unknown sample is determined by interpolation.

-

HPLC is a more specific and sensitive method for the quantification of moxifloxacin, especially in complex matrices.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used in isocratic or gradient elution mode.

-

Detection: UV detection at the λmax of moxifloxacin (around 293-296 nm).

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Procedure: Similar to UV-Vis spectrophotometry, a calibration curve is constructed using standards of known concentrations, and the concentration of the sample is determined from this curve based on its peak area.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of Moxifloxacin Hydrochloride Monohydrate.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of Moxifloxacin Hydrochloride Monohydrate.

Conclusion

The solubility of Moxifloxacin Hydrochloride Monohydrate is a multifaceted property governed by the nature of the solvent, temperature, and pH. It exhibits higher solubility in polar solvents like water and DMSO compared to less polar organic solvents. The pH of the aqueous medium plays a critical role, with solubility being significantly enhanced in acidic conditions. The data and protocols presented in this guide provide a foundational understanding for scientists and researchers working on the formulation and development of drug products containing Moxifloxacin Hydrochloride Monohydrate. Further detailed studies to establish a comprehensive pH-solubility profile across a wider range of pH values and temperatures are recommended for advanced formulation design.

The Intricate Dance: A Technical Guide to the Interaction of Moxifloxacin with Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting essential bacterial enzymes, including topoisomerase IV. This technical guide provides an in-depth exploration of the molecular interactions between moxifloxacin hydrochloride monohydrate and topoisomerase IV. We will delve into the mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the key processes to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (GrlA and GrlB in some Gram-positive bacteria), forming a ParC₂ParE₂ heterotetramer.[1] This enzyme plays a crucial role in bacterial DNA replication, primarily in the decatenation of interlinked daughter chromosomes following replication.[2] Inhibition of topoisomerase IV leads to the accumulation of catenated chromosomes, preventing cell division and ultimately causing bacterial cell death.[3]

Moxifloxacin, like other fluoroquinolones, targets topoisomerase IV by stabilizing a key intermediate in the enzyme's catalytic cycle—the cleavage complex.[2][4] This ternary complex consists of topoisomerase IV, the cleaved DNA substrate, and the moxifloxacin molecule.[4][5] By preventing the re-ligation of the DNA strands, moxifloxacin effectively converts topoisomerase IV into a cellular toxin that introduces permanent double-strand breaks into the bacterial chromosome.[3]

Mechanism of Action: The Water-Metal Ion Bridge

The interaction of moxifloxacin with the topoisomerase IV-DNA complex is a highly specific and coordinated process. A critical feature of this interaction is the formation of a water-metal ion bridge.[3][6] The C3-C4 keto-acid moiety of moxifloxacin chelates a divalent metal ion, typically Mg²⁺.[6][7] This metal ion, in turn, is coordinated by a network of water molecules that form hydrogen bonds with conserved serine and acidic (glutamic or aspartic acid) residues within the quinolone resistance-determining region (QRDR) of the ParC subunit.[3][6]

This intricate bridge is fundamental for the stable binding of moxifloxacin to the cleavage complex. Mutations in these conserved residues in ParC can disrupt this bridge, leading to reduced drug binding and conferring resistance to fluoroquinolones.[1][8]

The crystal structure of the Acinetobacter baumannii topoisomerase IV in complex with DNA and moxifloxacin (PDB ID: 2XKK) provides a detailed atomic view of this interaction.[5][9] Two moxifloxacin molecules are observed intercalated into the DNA at the site of cleavage, physically preventing the re-ligation of the broken strands.[4][5]

Quantitative Analysis of Moxifloxacin Activity

The inhibitory potency of moxifloxacin against topoisomerase IV is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes the IC₅₀ values of moxifloxacin against topoisomerase IV from various bacterial species, alongside comparative data for other fluoroquinolones.

| Fluoroquinolone | Target Enzyme | Organism | IC₅₀ (µM) | Reference |

| Moxifloxacin | Topoisomerase IV | S. pneumoniae | 2.5 | [4] |

| Moxifloxacin | Topoisomerase IV | E. coli | 20 | [4] |

| Moxifloxacin | Topoisomerase IV | S. aureus | 2.58 | [10] |

| Ciprofloxacin | Topoisomerase IV | S. aureus | 31.6 | [10] |

| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | [10] |

| Gatifloxacin | Topoisomerase IV | E. faecalis | 4.24 | [10] |

Experimental Protocols

A thorough understanding of the moxifloxacin-topoisomerase IV interaction relies on robust experimental methodologies. Below are detailed protocols for key in vitro assays.

Topoisomerase IV Purification

Objective: To obtain pure and active topoisomerase IV enzyme for in vitro assays.

Methodology:

-

Overexpression: The parC and parE genes are cloned into expression vectors and transformed into a suitable bacterial host, such as E. coli. Protein expression is induced, typically by the addition of IPTG.[3][6][11]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.[6]

-

Chromatography: The soluble lysate is subjected to a series of chromatographic steps to purify the ParC and ParE subunits separately. This often includes affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.[6][11]

-

Reconstitution: The purified ParC and ParE subunits are mixed in an equimolar ratio to reconstitute the active ParC₂ParE₂ heterotetramer.[6]

-

Purity and Activity Assessment: The purity of the reconstituted enzyme is assessed by SDS-PAGE, and its activity is confirmed using a decatenation or relaxation assay.[6]

Topoisomerase IV Decatenation Assay

Objective: To measure the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA) and to assess the inhibitory effect of moxifloxacin.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing assay buffer (typically including Tris-HCl, MgCl₂, KCl, DTT, and ATP), catenated kDNA as the substrate, and the purified topoisomerase IV enzyme.[8][12]

-

Inhibitor Addition: For inhibition studies, varying concentrations of moxifloxacin (or other inhibitors) are added to the reaction mixtures.[8]

-

Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the decatenation reaction to proceed.[12]

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.[8]

-

Agarose (B213101) Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated DNA minicircles migrate faster into the gel than the catenated kDNA network, which remains in the well.[8]

-

Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The disappearance of the kDNA network and the appearance of minicircles indicate enzyme activity. The IC₅₀ value is determined by quantifying the amount of decatenated product at different inhibitor concentrations.[8]

Topoisomerase IV-Mediated DNA Cleavage Assay

Objective: To measure the ability of moxifloxacin to stabilize the covalent topoisomerase IV-DNA cleavage complex.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing assay buffer, supercoiled plasmid DNA (e.g., pBR322) as the substrate, and purified topoisomerase IV. ATP is typically omitted in this assay.[13]

-

Inhibitor Addition: Varying concentrations of moxifloxacin are added to the reaction mixtures.[13]

-

Incubation: The reactions are incubated at 37°C to allow for the formation of the cleavage complex.[13]

-

Complex Trapping: The reaction is terminated by the addition of SDS and proteinase K. SDS denatures the enzyme, trapping the covalent complex, while proteinase K digests the protein component, leaving the DNA with a double-strand break.[13]

-

Agarose Gel Electrophoresis: The DNA products are resolved on an agarose gel. The formation of a linear DNA band from the supercoiled substrate indicates the stabilization of the cleavage complex.[13]

-

Quantification: The intensity of the linear DNA band is quantified to determine the concentration of moxifloxacin that stimulates maximal cleavage.[13]

Visualizing the Interaction

Diagrams are essential for conceptualizing the complex molecular processes involved in the moxifloxacin-topoisomerase IV interaction.

Conclusion

The interaction between moxifloxacin and topoisomerase IV is a cornerstone of its antibacterial efficacy. By stabilizing the cleavage complex through a sophisticated water-metal ion bridge, moxifloxacin effectively converts an essential enzyme into a lethal cellular poison. A detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the ongoing development of novel fluoroquinolones and for combating the rise of antibiotic resistance. This guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial chemotherapy.

References

- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overexpression and purification of bacterial topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Purification and characterization of DNA topoisomerase IV in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profoldin.com [profoldin.com]

- 8. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA cleavage assay kit [profoldin.com]

- 10. Overexpression and Purification of Bacterial Topoisomerase IV | Springer Nature Experiments [experiments.springernature.com]

- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inspiralis.com [inspiralis.com]

- 13. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Moxifloxacin Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of moxifloxacin (B1663623) hydrochloride monohydrate, a fourth-generation fluoroquinolone. The document details its mechanism of action, presents quantitative data on its in vitro activity against a broad range of clinically relevant bacteria, and outlines the experimental protocols used to determine its antimicrobial susceptibility.

Mechanism of Action

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, repair, and transcription.[2][4][5]

-

DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for the initiation of replication and transcription. Moxifloxacin's inhibition of DNA gyrase leads to the cessation of these processes.[2][6]

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target.[3] This enzyme is responsible for the separation of daughter DNA strands following replication. By inhibiting topoisomerase IV, moxifloxacin prevents the segregation of replicated chromosomes, ultimately leading to cell death.[2][6]

Moxifloxacin's dual-targeting mechanism contributes to its broad spectrum of activity and may lower the frequency of resistance development compared to older fluoroquinolones.[7]

Antibacterial Spectrum: Quantitative Data

Moxifloxacin demonstrates a broad spectrum of activity, encompassing Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[1][7][8] The following tables summarize the in vitro activity of moxifloxacin, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Gram-Positive Aerobes

Moxifloxacin exhibits enhanced activity against Gram-positive cocci compared to older fluoroquinolones, including strains resistant to other classes of antibiotics.[7][9][10]

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.12 | 0.25 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.12 | 0.25 |

| Staphylococcus aureus (methicillin-susceptible) | ≤0.06 | 0.06 |

| Staphylococcus epidermidis (quinolone-susceptible) | ≤0.06 | 0.06 |

| Streptococcus pyogenes | 0.12 | 0.12 |

| Streptococcus agalactiae | 0.12 | 0.12 |

| Enterococcus faecalis | >50% susceptible at 2 mg/L | - |

Data compiled from multiple sources.[10][11][12]

Gram-Negative Aerobes

Moxifloxacin retains good activity against a variety of Gram-negative bacteria.[7][9]

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Haemophilus influenzae | 0.03 | 0.03 |

| Moraxella catarrhalis | 0.06 | 0.06 |

| Klebsiella pneumoniae | - | 0.002–0.006 |

| Escherichia coli | - | - |

Data compiled from multiple sources.[12][13]

Atypical Bacteria

Moxifloxacin is effective against atypical pathogens that are common causes of respiratory tract infections.[7][8][14]

| Organism | MIC₉₀ (mg/L) |

| Mycoplasma pneumoniae | <1.0 |

| Chlamydia pneumoniae | <1.0 |

| Legionella pneumophila | <1.0 |

Data compiled from multiple sources.[8][14][15]

Anaerobic Bacteria

A key feature of moxifloxacin is its significant activity against a wide range of anaerobic bacteria, making it suitable for the treatment of mixed infections.[16][17][18]

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Bacteroides fragilis group | 0.5 | - |

| Bacteroides thetaiotaomicron | - | - |

| Clostridium perfringens | - | - |

| Peptostreptococcus spp. | - | - |

Data compiled from multiple sources.[17][18]

Experimental Protocols for Antimicrobial Susceptibility Testing

The quantitative data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The most common protocols are broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Agent: A series of twofold dilutions of moxifloxacin are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted moxifloxacin.

-

Controls: Positive (bacterium and broth, no antibiotic) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).

-

MIC Determination: The MIC is recorded as the lowest concentration of moxifloxacin that completely inhibits visible growth of the bacterium.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium.

Protocol:

-

Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of moxifloxacin.

-

Inoculum Preparation: As with the broth microdilution method, a standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

-

Inoculation: A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.

-

Controls: A control plate containing no antibiotic is included to ensure bacterial viability.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of moxifloxacin on which there is no visible bacterial growth.

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Preparation: A standardized bacterial inoculum is added to flasks containing broth with and without various concentrations of moxifloxacin (e.g., 1x, 2x, 4x MIC).

-

Incubation and Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on agar.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted to create a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.[19]

Conclusion

Moxifloxacin hydrochloride monohydrate is a potent, broad-spectrum fluoroquinolone with excellent in vitro activity against a wide array of clinically significant pathogens. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its efficacy against Gram-positive, Gram-negative, atypical, and anaerobic bacteria. The quantitative data from standardized susceptibility testing methods consistently demonstrate its low MIC values for many common and resistant pathogens. This comprehensive antibacterial profile, coupled with favorable pharmacokinetic properties, underscores the clinical utility of moxifloxacin in the management of various infectious diseases.

References

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 3. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. internationaldrugmart.com [internationaldrugmart.com]

- 7. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. droracle.ai [droracle.ai]

- 15. deepdyve.com [deepdyve.com]

- 16. In Vitro Activities of Moxifloxacin against 900 Aerobic and Anaerobic Surgical Isolates from Patients with Intra-Abdominal and Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. droracle.ai [droracle.ai]

- 19. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Pharmacodynamics of Moxifloxacin Hydrochloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of moxifloxacin (B1663623) hydrochloride monohydrate, a fourth-generation fluoroquinolone antibiotic. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important antimicrobial agent.

Core Pharmacokinetic Properties

Moxifloxacin exhibits a pharmacokinetic profile characterized by rapid absorption, extensive tissue distribution, and a balanced elimination pathway involving both renal and hepatic routes. Preclinical studies across various animal models have been instrumental in defining these characteristics.

Data Presentation: Pharmacokinetic Parameters in Preclinical Species

The following tables summarize key pharmacokinetic parameters of moxifloxacin observed in different preclinical species following single intravenous (IV) and oral (PO) administrations. These data highlight the interspecies variability and provide a basis for allometric scaling and prediction of human pharmacokinetics.

Table 1: Single Intravenous (IV) Dose Pharmacokinetics of Moxifloxacin

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Vss (L/kg) | CL (L/h/kg) |

| Mouse (NMRI) | 9.2 | - | 2.19 | 0.93 | 2.0 | 4.21 |

| Rat (Wistar) | 9.2 | - | 4.09 | 1.5 | 2.1 | 2.25 |

| Dog (Beagle) | 2.8 | - | 11.2 | 8.6 | 4.9 | 0.250 |

| Monkey (Rhesus) | 2.8 | - | 7.51 | 4.4 | 2.7 | 0.373 |

| Minipig (Göttingen) | 2.8 | - | 5.31 | 5.3 | 2.8 | 0.527 |

| Data compiled from Siefert et al., 1999.[1][2][3][4][5][6][7] |

Table 2: Single Oral (PO) Dose Pharmacokinetics of Moxifloxacin

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) |

| Mouse (NMRI) | 9.2 | 1.02 | 2.19 | 1.3 | 66 |

| Rat (Wistar) | 9.2 | 2.87 | 3.54 | 1.6 | 87 |

| Dog (Beagle) | 9.2 | 1.94 | 10.2 | 8.2 | 91 |

| Monkey (Rhesus) | 9.2 | 0.648 | 3.91 | 4.3 | 52 |

| Minipig (Göttingen) | 9.2 | 0.814 | 5.31 | 5.9 | 59 |

| Data compiled from Siefert et al., 1999.[1][2][3][4][5][6][7] |